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Compound of Interest |

Compound Name: 4-Amino-3-bromophenol

CAS No.: 74440-80-5

Cat. No.: B183259

\ J

The structure of 4-Amino-3-bromophenol (CAS: 17684-33-0) consists of a benzene ring
trisubstituted at the 1, 3, and 4 positions.

e Position 1: Hydroxyl group (-OH, phenol parent).
o Position 3: Bromine atom (-Br).[1][2][3][4]

e Position 4: Amino group (-NH2).[2][3][4][5][6][7][8]
Substituent Electronic Effects:

e -NH2 (Parato H2, Ortho to H5): Strong

-donor. Significantly shields ortho and para protons.

e -OH (Ortho to H2/H6, Para to H5): Strong

-donor. Shields ortho and para protons.

e -Br (Ortho to H2, Meta to H5/H6): Inductive withdrawing (-I) but weak resonance donor (+R).
Generally deshields ortho protons via the heavy atom effect and inductive pull.

Predicted Shift Order (Upfield to Downfield):

e H5 (Ortho to -NH2): Most shielded due to the strong donation from the amino group.
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e H6 (Ortho to -OH): Shielded by the hydroxyl group, but less so than H5 (amino effect >
hydroxyl effect).

e H2 (Meta to -NHz, Ortho to -Br): Most deshielded due to proximity to the Bromine atom and
lack of ortho-donation from the strongest donor (-NHz).

Experimental Methodology

To obtain a high-fidelity spectrum free of exchange broadening, DMSO-ds is the solvent of
choice. Protic solvents like Methanol-da will exchange with the -OH and -NH:z protons,
eliminating these diagnostic signals.

Sample Preparation Protocol

e Mass: Weigh 5-10 mg of 4-Amino-3-bromophenol.

e Solvent: Add 0.6 mL of DMSO-ds (99.9% D).

o Vessel: Transfer to a clean, dry 5 mm NMR tube.

e Acquisition:
o Frequency: 400 MHz or higher recommended for clear resolution of H5/H6 coupling.
o Scans: 16—32 scans are sufficient for >95% purity.

o Temperature: 298 K (25°C).

Workflow Visualization
Add 0.6 mL DMSO-d6 - (E\rfgtrjt:eXIIDSiggci)Tjttizn) ff(?(;l i’[:HSZ”)ZggUS Process & Integrate

Click to download full resolution via product page

Caption: Standardized sample preparation workflow for 4-Amino-3-bromophenol NMR
analysis.
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Spectral Analysis: The Core

The aromatic region (6.0 — 7.5 ppm) contains an ABC-like spin system (technically AMX due to
chemical shift separation).

Aromatic Protons

Chemical Coupling
; Assighment
Proton Position A | Multiplicity ERIESEL -g
Logic
» PpPm)* » Hz)
Ortho to -NH:z
H5 C5 6.65 Doublet (d) (Strong
shielding).
Doublet of Ortho to -OH,
H6 C6 6.75 :
Doublets (dd) Meta to H2.
Meta to -OH,
H2 Cc2 6.95 Doublet (d) Ortho to -Br
(Deshielded).

*Note: Exact shifts may vary by £0.05 ppm depending on concentration and water content in
DMSO.

Exchangeable Protons

In dry DMSO-ds, the heteroatom protons are visible as broad singlets.
e -NH2 (Amino):

4.5 - 5.0 ppm (Broad singlet, integrates to 2H).

e -OH (Phenol):

8.8 — 9.2 ppm (Broad singlet, integrates to 1H).

Structural Assignment Logic Tree
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Aromatic Signal Analysis

Check Coupling Pattern

Found d Found dd

Large Doublet (J ~8.5 Hz) Small Doublet (J ~2.5 Hz) Doublet of Doublets
Ortho Coupling Meta Coupling (Ortho + Meta)

Assign H5 Assign H2 Assign H6
(Ortho to NH2 -> Upfield) (Ortho to Br -> Downfield) (Intermediate Shift)

Click to download full resolution via product page
Caption: Decision tree for assigning aromatic protons based on J-coupling constants.
Synthesis & Impurity Profile
Understanding the synthesis route aids in identifying common impurities in the spectrum.
e Precursor: 3-Bromo-4-nitrophenol.[2][4]
e Method: Reduction using Fe/HCI, Hydrazine/FeCls, or catalytic hydrogenation.
e Common Impurities:

o Unreacted Starting Material: Look for downfield signals (>7.5 ppm) corresponding to the
nitro-substituted ring.

o Debrominated Side-product (4-Aminophenol): Look for an AA'BB' symmetrical pattern
around 6.5—-6.8 ppm.
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¢ RSC Medicinal Chemistry (2024). Tailored SirReal-type inhibitors enhance SIRT2 inhibition.
(Confirming synthesis from 3-bromo-4-nitrophenol and spectral alignment).

¢ Google Patents (CN102060717B). Synthetic method of 3-amino-4-bromophenol. (Detailed
synthetic procedure and intermediate characterization).

¢ National Institutes of Health (NIH) - PubChem. 4-Amino-3-bromophenol Compound
Summary. (CID 17684-33-0).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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